Tianeptine

描述

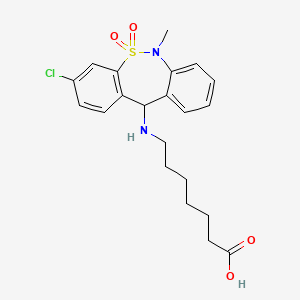

Tianeptine is an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is also known for its anxiolytic effects and has been studied for its potential benefits in treating anxiety, asthma, and irritable bowel syndrome . Unlike typical tricyclic antidepressants, this compound has a unique mechanism of action, which includes modulation of glutamate receptors and acting as an atypical agonist of the μ-opioid receptor .

准备方法

合成路线和反应条件: 替安平的合成涉及多个步骤,从3-氯-6,11-二氢-6-甲基-二苯并[c,f][1,2]噻嗪-11-醇-5,5-二氧化物开始。 该化合物在回流条件下与有机溶剂中的氯取代试剂反应,生成中间体3,11-二氯-6,11-二氢-6-甲基-二苯并[c,f][1,2]噻嗪-5,5-二氧化物 。 接下来的步骤包括加入去离子水和氢氧化钠溶液,然后过滤和干燥,得到替安平钠 .

工业生产方法: 在工业环境中,替安平通过将中间体化合物与去离子水和氢氧化钠溶液加热,然后过滤和干燥来生产。 该过程经过优化以实现高产率和纯度 .

化学反应分析

反应类型: 替安平会发生多种化学反应,包括:

氧化: 替安平可以被氧化形成其代谢物。

还原: 还原反应可以将替安平转化为其活性代谢物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 氯取代试剂通常用于取代反应

科学研究应用

Clinical Efficacy in Depression

Numerous clinical studies have established tianeptine as an effective treatment for major depressive disorder. Its efficacy is comparable to that of selective serotonin reuptake inhibitors (SSRIs), with some studies suggesting it may offer faster relief from symptoms. For instance:

- Rapid Symptom Relief : Patients treated with this compound showed significant improvements in concentration and anxiety levels within the first two weeks of treatment, outperforming traditional SSRIs like fluoxetine .

- Reduced Side Effects : this compound is noted for having a better tolerability profile, causing fewer disruptions to daily functioning compared to other antidepressants .

Anxiety Disorders

This compound has demonstrated anxiolytic properties, making it a candidate for treating anxiety disorders. Clinical trials indicate that it may reduce anxiety symptoms more effectively than conventional treatments, requiring less concomitant medication .

Chronic Pain Management

Recent research highlights this compound's potential in managing chronic pain. Studies have shown that it provides significant pain relief that persists even after the drug is discontinued. This suggests a long-lasting effect on pain pathways, possibly mediated by its action on the mu-opioid receptors .

Neuroprotection and Cognitive Enhancement

This compound has been linked to neuroprotective effects against stress-induced neuronal damage. It promotes neurogenesis and reduces apoptosis in the hippocampus, which can enhance cognitive functions such as memory and learning .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies

Several case studies have further elucidated this compound's applications:

- Case Study 1 : A patient with treatment-resistant depression experienced significant improvement after switching to this compound from an SSRI, reporting enhanced mood and cognitive function within two weeks.

- Case Study 2 : A cohort of patients suffering from chronic pain conditions reported substantial pain relief when treated with this compound, highlighting its dual role as an antidepressant and analgesic.

作用机制

替安平通过多种机制发挥作用:

谷氨酸调节: 替安平调节谷氨酸受体,据信这有助于其抗抑郁和抗焦虑作用.

阿片受体激动: 替安平在μ-阿片受体处起完全激动剂作用,这可能解释了其部分抗抑郁和抗焦虑作用

5-羟色胺再摄取增强: 替安平增强5-羟色胺的再摄取,导致脑中5-羟色胺胞外水平降低.

相似化合物的比较

替安平由于其独特的作用机制,在三环抗抑郁药中独树一帜。类似的化合物包括:

阿米替林: 三环抗抑郁药,具有不同的药理特性,主要作为5-羟色胺-去甲肾上腺素再摄取抑制剂。

丙咪嗪: 另一种三环抗抑郁药,抑制5-羟色胺和去甲肾上腺素的再摄取。

生物活性

Tianeptine is an atypical antidepressant that has garnered attention for its unique pharmacological profile and biological activity. Originally developed in the 1960s, it is primarily used in the treatment of major depressive disorder and has shown efficacy in various stress-related conditions. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies surrounding this compound.

This compound's mechanism of action is distinct from traditional antidepressants. Unlike selective serotonin reuptake inhibitors (SSRIs), which increase serotonin levels, this compound has been shown to enhance serotonin uptake in certain contexts, leading to a complex interplay with the serotonergic system.

Key Findings:

- Opioid Receptor Agonism: this compound acts as a full agonist at the mu-opioid receptor (MOR) with a binding affinity () of approximately 383 nM, and it also weakly activates the delta-opioid receptor (DOR) at higher concentrations .

- Glutamatergic Modulation: The compound modulates glutamatergic transmission, which is crucial for neuroplasticity. It has been shown to reverse stress-induced impairments in long-term potentiation (LTP) within the hippocampus and prefrontal cortex .

- Neuroprotective Effects: this compound exhibits neuroprotective properties, particularly against stress-induced neuronal remodeling. It positively influences dendritic arborization in hippocampal neurons and reduces apoptosis in stressed animals .

Pharmacological Effects

This compound's pharmacological profile includes several notable effects:

- Antidepressant Activity: Clinical trials have demonstrated its effectiveness as an antidepressant, providing symptom relief without significant sedative effects .

- Anxiolytic Properties: this compound has been reported to reduce anxiety levels in various behavioral models, making it beneficial for patients with comorbid anxiety disorders .

- Cognitive Function: Unlike many antidepressants, this compound does not adversely affect memory or cognitive functions .

Case Studies and Clinical Evidence

Several studies illustrate this compound's clinical efficacy:

- Clinical Trials: A series of randomized controlled trials have confirmed this compound's effectiveness in reducing depressive symptoms compared to placebo, with a favorable side effect profile .

- Animal Studies: Research involving animal models has shown that this compound can reverse stress-induced changes in brain structure and function, supporting its neurorestorative capabilities .

- Behavioral Studies: In behavioral tests such as Porsolt's forced swim test, this compound demonstrated significant antidepressant effects without inducing sedation or affecting locomotor activity negatively .

Summary of Biological Activity

| Property | Value |

|---|---|

| Mu-opioid receptor affinity () | 383 nM |

| Delta-opioid receptor efficacy | EC50 Human: 37.4 μM |

| Glutamatergic modulation | Enhances LTP and neuroplasticity |

| Neuroprotective effects | Reduces apoptosis and promotes cytogenesis |

| Clinical efficacy | Effective in major depressive disorder |

属性

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。